molecular formula C7H15ClN2O B1523310 N-cyclopropyl-3-(methylamino)propanamide hydrochloride CAS No. 1121527-41-0

N-cyclopropyl-3-(methylamino)propanamide hydrochloride

Cat. No. B1523310
M. Wt: 178.66 g/mol
InChI Key: XDCSCKGEDSCKGD-UHFFFAOYSA-N
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Description

“N-cyclopropyl-3-(methylamino)propanamide hydrochloride” is a chemical compound with a molecular weight of 178.66 . It is used in scientific research and has diverse applications due to its unique properties.


Molecular Structure Analysis

The IUPAC name for this compound is “N-cyclopropyl-3-(methylamino)propanamide hydrochloride”. The InChI code is "1S/C7H14N2O.ClH/c1-8-5-4-7(10)9-6-2-3-6;/h6,8H,2-5H2,1H3,(H,9,10);1H" . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 178.66 . Other physical and chemical properties such as solubility and boiling point were not available in the search results.

Scientific Research Applications

Metabolism and Hemoglobin Adduct Formation Studies

N-cyclopropyl-3-(methylamino)propanamide hydrochloride has been studied in the context of metabolism and hemoglobin adduct formation. In a study by Fennell et al. (2005), acrylamide (AM), a compound with a similar structure, was examined for its metabolism in humans after oral administration. The study found that approximately 86% of the urinary metabolites were derived from glutathione (GSH) conjugation and excreted as specific cysteine conjugates. This indicates that compounds like N-cyclopropyl-3-(methylamino)propanamide hydrochloride may undergo extensive metabolism, involving conjugation pathways and hemoglobin adduct formation in humans. The research contributes to understanding the metabolism of similar compounds and their potential biological effects (Fennell et al., 2005).

Antihypertensive Therapy and Quality of Life

Although not directly linked to N-cyclopropyl-3-(methylamino)propanamide hydrochloride, studies on antihypertensive drugs, like the one by Croog et al. (1986), provide insights into the broader implications of drug therapy on quality of life. This study explored how different antihypertensive drugs affect patients' general well-being, work performance, and life satisfaction. It highlights the importance of considering a drug's impact beyond its primary therapeutic effects, which may be relevant for future research on N-cyclopropyl-3-(methylamino)propanamide hydrochloride and its analogs (Croog et al., 1986).

Environmental Exposure Studies

Research on environmental phenols in pregnant women, like the study by Mortensen et al. (2014), sheds light on exposure to various chemicals in different populations. Although not specific to N-cyclopropyl-3-(methylamino)propanamide hydrochloride, this type of research provides a framework for studying the exposure and potential health impacts of various chemical compounds, including how they are metabolized and excreted in humans (Mortensen et al., 2014).

properties

IUPAC Name

N-cyclopropyl-3-(methylamino)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-8-5-4-7(10)9-6-2-3-6;/h6,8H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCSCKGEDSCKGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(=O)NC1CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-3-(methylamino)propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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